

Potential off-target effects of PSB-16131

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Compound of Interest

Compound Name: PSB-16131

Cat. No.: B15607945

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Technical Support Center: PSB-16131

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **PSB-16131**. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **PSB-16131**?

PSB-16131 is a known inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase-2 (ENTPDase2), also known as NTPDase2. It exhibits potent inhibition of this enzyme with a reported half-maximal inhibitory concentration (IC50) of 539 nM.

Q2: Are there any known off-target effects of **PSB-16131**?

While **PSB-16131** is potent against ENTDPase2, comprehensive public data on its selectivity profile against other related enzymes is limited. Generally, the development of selective ENTDPase inhibitors is challenging due to the structural similarity among the different isoforms. [1] Potential off-target effects could occur on other ectonucleotidases, purinergic receptors, or other nucleotide-binding proteins.

Q3: Has **PSB-16131** been tested against other ENTDPase isoforms?

There is limited publicly available quantitative data on the activity of **PSB-16131** against other ENTPDase isoforms such as ENTPDase1, ENTPDase3, and ENTPDase8. To ensure the specificity of experimental results, it is recommended to perform counter-screening against these isoforms if they are expressed in your system of interest.

Q4: Could **PSB-16131** interact with P2Y purinergic receptors?

P2Y receptors are a family of G protein-coupled receptors activated by extracellular nucleotides. Due to the nucleotide-like scaffold of some ENTPDase inhibitors, cross-reactivity with P2Y receptors is a possibility. However, specific screening data for **PSB-16131** against a panel of P2Y receptors is not readily available in the public domain.

Q5: Is there any information on the effect of **PSB-16131** on alkaline phosphatases?

Tissue-nonspecific alkaline phosphatase (TNAP) is another ecto-enzyme that can hydrolyze extracellular nucleotides. There is no specific public data on the inhibitory activity of **PSB-16131** against TNAP.

Q6: I've seen information about a compound called PSB-16133. Is this related to **PSB-16131**?

PSB-16133 is a distinct compound that has been characterized as a selective antagonist of the P2Y4 receptor. It is important not to confuse this compound with **PSB-16131**, which is an ENTPDase2 inhibitor. Always verify the compound identity and source.

Troubleshooting Guides

Problem: Unexpected experimental results that may be due to off-target effects.

Possible Cause: **PSB-16131** may be interacting with targets other than ENTPDase2 in your experimental model.

Solutions:

- Validate Target Engagement: Confirm that the observed effects are due to the inhibition of ENTPDase2. This can be achieved through:
 - Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ENTPDase2 and see if it phenocopies the effect of **PSB-16131**.

- Use of a structurally different ENTPDase2 inhibitor: If available, a second inhibitor with a different chemical scaffold should produce similar results if the effect is on-target.
- Counter-Screening: If you suspect off-target activity, consider performing or commissioning counter-screening assays against a panel of relevant targets. Based on the known biology of your system, this could include:
 - Other ENTPDase isoforms (ENTPDase1, 3, 8)
 - A panel of P2Y receptors
 - Tissue-nonspecific alkaline phosphatase (TNAP)
 - A broad kinase panel, as kinase inhibition is a common source of off-target effects for small molecules.
- Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at concentrations consistent with the known IC₅₀ of **PSB-16131** for ENTPDase2 (around 539 nM). Off-target effects may appear at higher concentrations.

Data Summary

Currently, specific quantitative data on the off-target activity of **PSB-16131** is not available in the public domain. The following table summarizes the primary activity of **PSB-16131**.

Target	Activity	Value	Reference
ENTPDase2 (NTPDase2)	IC ₅₀	539 nM	[1]

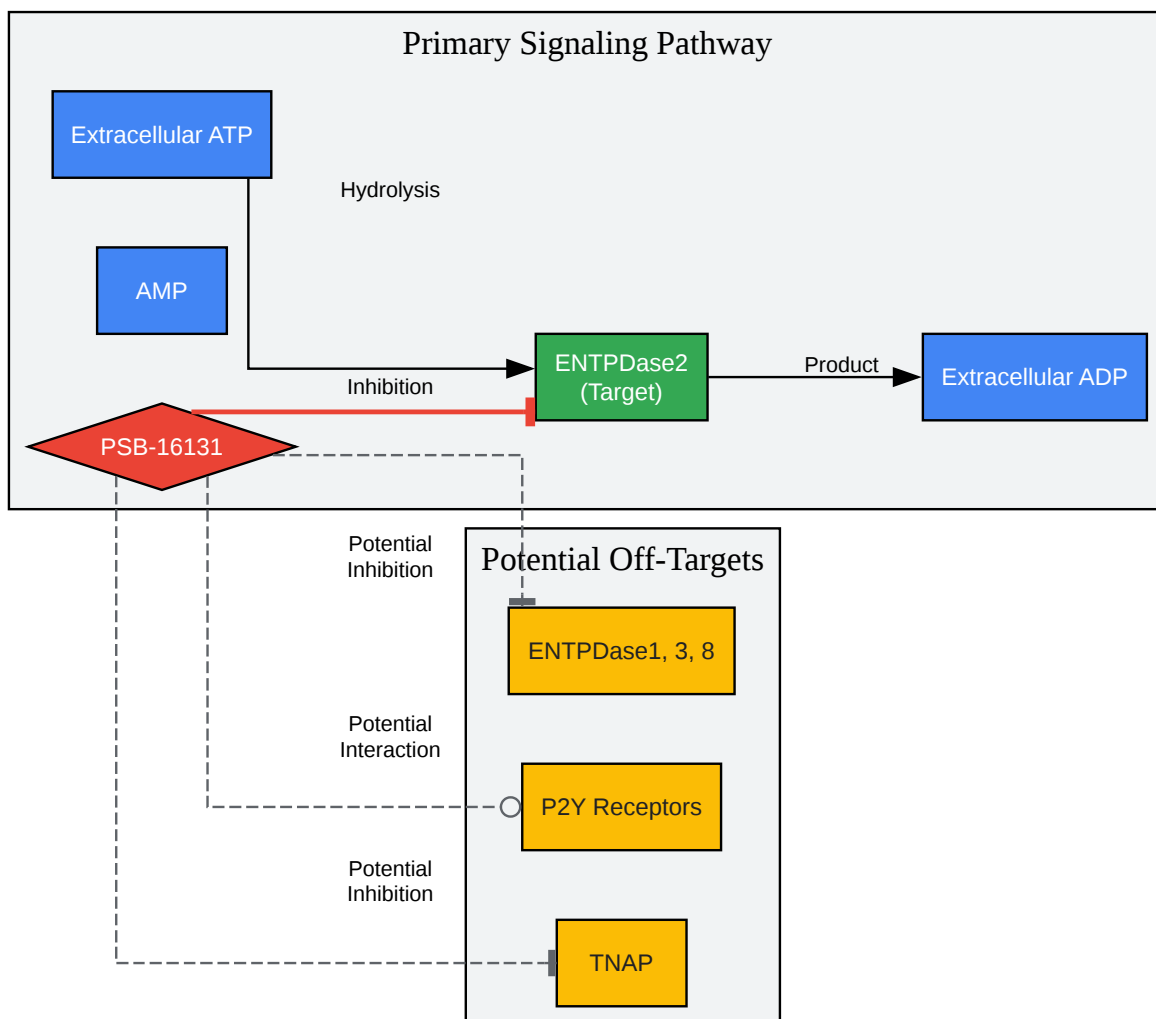
Experimental Protocols

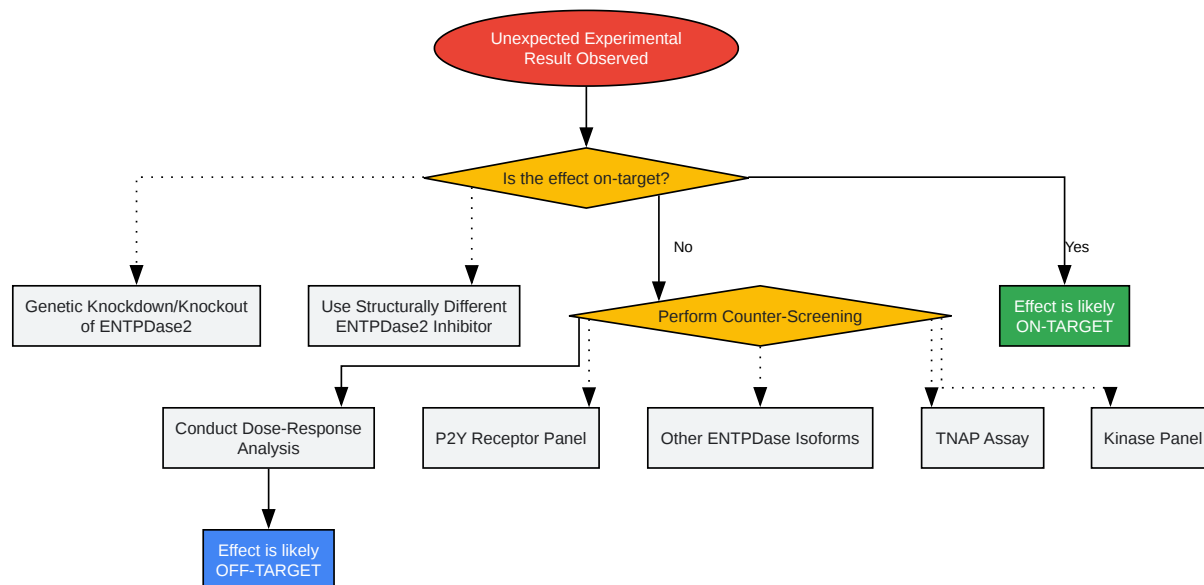
Protocol: Assessing Potential Off-Target Effects on P2Y Receptors using a Calcium Mobilization Assay

This is a general protocol to illustrate how one might test for off-target effects on Gq-coupled P2Y receptors.

- **Cell Culture:** Culture a cell line endogenously expressing or recombinantly overexpressing a specific P2Y receptor subtype (e.g., HEK293 cells expressing P2Y1, P2Y2, P2Y4, P2Y6, or P2Y11).
- **Calcium Indicator Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- **Baseline Measurement:** Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.
- **Compound Incubation:** Add **PSB-16131** at various concentrations to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
- **Agonist Stimulation:** Add a known agonist for the specific P2Y receptor being tested (e.g., ADP for P2Y1, ATP/UTP for P2Y2, UTP for P2Y4, UDP for P2Y6, ATP for P2Y11).
- **Fluorescence Measurement:** Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
- **Data Analysis:** Compare the agonist-induced calcium response in the presence and absence of **PSB-16131**. A significant reduction in the agonist response would suggest a potential antagonistic effect of **PSB-16131** on that P2Y receptor.

Visualizations





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References

- 1. Pharmacological characterization of P2Y receptor subtypes - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
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